molecular formula C10H10N2O4 B1365280 Methyl 6-nitroindoline-2-carboxylate CAS No. 428861-43-2

Methyl 6-nitroindoline-2-carboxylate

Cat. No.: B1365280
CAS No.: 428861-43-2
M. Wt: 222.2 g/mol
InChI Key: PEFQAKIOILEYAZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-nitroindoline-2-carboxylate: is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals.

Biochemical Analysis

Biochemical Properties

Methyl 6-nitroindoline-2-carboxylate plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to form hydrogen bonds with enzymes, potentially inhibiting their activity . This interaction is significant in the study of enzyme inhibition and drug development. Additionally, this compound can interact with proteins involved in cell signaling pathways, affecting their function and downstream effects.

Cellular Effects

This compound impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism . Furthermore, this compound can impact cell signaling pathways, leading to changes in cell behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by forming hydrogen bonds with them, thereby altering their activity . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins. These interactions result in changes in the expression of specific genes, ultimately affecting cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular function, which are important for understanding its potential therapeutic applications.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition or activation, without causing significant toxicity . At higher doses, this compound can induce toxic or adverse effects, including cellular damage and disruption of normal cellular processes. Understanding the dosage effects is essential for determining the therapeutic window and potential side effects of this compound.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For instance, it can influence the activity of enzymes involved in the biosynthesis and degradation of specific metabolites, thereby altering their levels within the cell. These interactions are crucial for understanding the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation within different cellular compartments. Understanding the transport and distribution mechanisms is essential for optimizing the delivery and efficacy of this compound in therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization patterns that influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns are crucial for understanding the compound’s mechanism of action and its potential effects on cellular function.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-nitroindoline-2-carboxylate typically involves the nitration of indoline-2-carboxylic acid. The process begins with the transformation of indoline-2-carboxylic acid into 6-nitroindoline-2-carboxylic acid. This intermediate is then esterified to form the methyl ester, which is subsequently dehydrogenated to yield this compound. The dehydrogenation step can be efficiently carried out using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), resulting in a total yield of approximately 67% .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the process.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-nitroindoline-2-carboxylate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Nucleophiles such as amines or thiols.

    Ester Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: Methyl 6-aminoindoline-2-carboxylate.

    Substitution: Various substituted indoline-2-carboxylates depending on the nucleophile used.

    Ester Hydrolysis: 6-nitroindoline-2-carboxylic acid.

Comparison with Similar Compounds

    Methyl 5-nitroindoline-2-carboxylate: Similar in structure but with the nitro group at the 5-position instead of the 6-position.

    Methyl 6-aminoindoline-2-carboxylate: The amino derivative of Methyl 6-nitroindoline-2-carboxylate.

Comparison:

    This compound: is unique due to the position of the nitro group, which can influence its reactivity and biological activity.

Properties

IUPAC Name

methyl 6-nitro-2,3-dihydro-1H-indole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-16-10(13)9-4-6-2-3-7(12(14)15)5-8(6)11-9/h2-3,5,9,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEFQAKIOILEYAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476194
Record name methyl 6-nitroindoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

428861-43-2
Record name Methyl 2,3-dihydro-6-nitro-1H-indole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=428861-43-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name methyl 6-nitroindoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 6-nitroindoline-2-carboxylate
Reactant of Route 2
Methyl 6-nitroindoline-2-carboxylate
Reactant of Route 3
Reactant of Route 3
Methyl 6-nitroindoline-2-carboxylate
Reactant of Route 4
Methyl 6-nitroindoline-2-carboxylate
Reactant of Route 5
Reactant of Route 5
Methyl 6-nitroindoline-2-carboxylate
Reactant of Route 6
Methyl 6-nitroindoline-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.